molecular formula C16H18N6O3S B1526755 5'-S-(4-Aminophenyl)-5'-thioadenosine CAS No. 86072-46-0

5'-S-(4-Aminophenyl)-5'-thioadenosine

Cat. No. B1526755
CAS RN: 86072-46-0
M. Wt: 374.4 g/mol
InChI Key: WHZJXVCXAWLROV-XNIJJKJLSA-N
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Description

5’-S-(4-Aminophenyl)-5’-thioadenosine , often abbreviated as 4-APTA , is a chemical compound with a complex structure. It belongs to the class of covalent organic frameworks (COFs) . These materials exhibit extended crystalline structures with high surface areas and tunable pore sizes. COFs have garnered attention due to their potential applications in various fields, including separation, purification, sensing, and catalysis .


Synthesis Analysis

The synthesis of 4-APTA involves a Schiff base condensation reaction between two precursor molecules: 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAP) and 1,3,6,8-tetrakis(4-formylphenyl)pyrene (TFFPy) . The resulting COF possesses a substantial surface area of 869 m²/g and can be mechanically ground with carbon black .


Molecular Structure Analysis

The molecular structure of 4-APTA comprises an adenine base (adenosine) linked to a thioadenosine moiety via a sulfur atom. The 4-aminophenyl group is attached to the adenine ring, forming a unique framework. The arrangement of atoms and bonds within the COF contributes to its stability and functionality .


Chemical Reactions Analysis

While specific chemical reactions involving 4-APTA may vary, its functional groups (amine, thiol, and aromatic rings) make it amenable to various transformations. Researchers have explored its reactivity in the context of electrochemical energy storage and conversion. Notably, COFs can serve as electrodes and membranes in fuel cells, supercapacitors, and batteries .

properties

IUPAC Name

(2S,3S,4R,5R)-2-[(4-aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3S/c17-8-1-3-9(4-2-8)26-5-10-12(23)13(24)16(25-10)22-7-21-11-14(18)19-6-20-15(11)22/h1-4,6-7,10,12-13,16,23-24H,5,17H2,(H2,18,19,20)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZJXVCXAWLROV-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733589
Record name 5'-S-(4-Aminophenyl)-5'-thioadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-S-(4-Aminophenyl)-5'-thioadenosine

CAS RN

86072-46-0
Record name 5'-S-(4-Aminophenyl)-5'-thioadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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